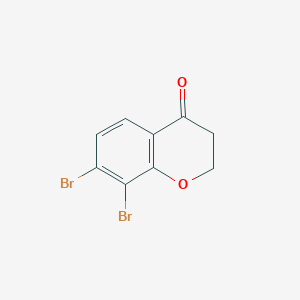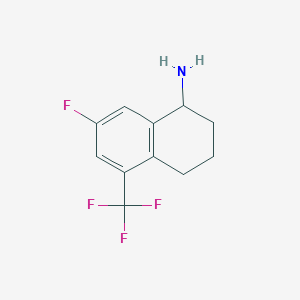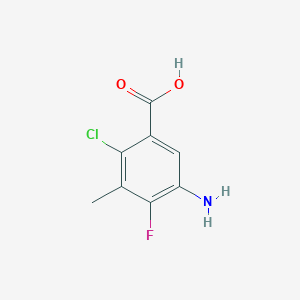
N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of an aminomethyl group at the 5-position, a methyl group at the 2-position, and a methanesulfonamide group attached to the nitrogen atom of the pyrimidine ring. Aminopyrimidines are known for their significant biological and therapeutic properties, making them valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-2-methylpyrimidine with formaldehyde and subsequent reductive amination to introduce the aminomethyl group. The final step involves the reaction with methanesulfonyl chloride to form the methanesulfonamide group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-aminomethyl-2-methylpyrimidine: Shares a similar pyrimidine core structure but lacks the methanesulfonamide group.
N-Methylmethanesulfonamide: Contains the methanesulfonamide group but lacks the pyrimidine ring.
Uniqueness
N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide is unique due to the combination of the aminomethyl, methyl, and methanesulfonamide groups attached to the pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C8H14N4O2S |
|---|---|
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
N-[5-(aminomethyl)-2-methylpyrimidin-4-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H14N4O2S/c1-6-10-5-7(4-9)8(11-6)12(2)15(3,13)14/h5H,4,9H2,1-3H3 |
Clé InChI |
RUAZSGONCCMPMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)N(C)S(=O)(=O)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


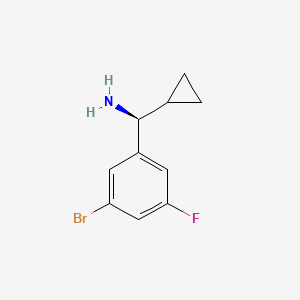
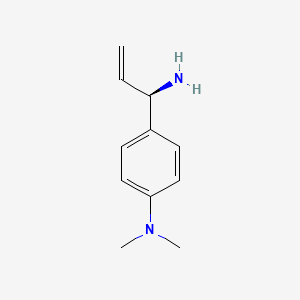
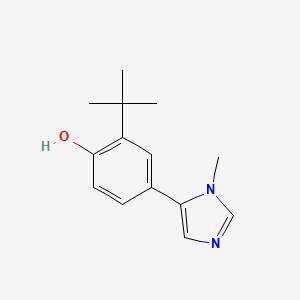
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)



